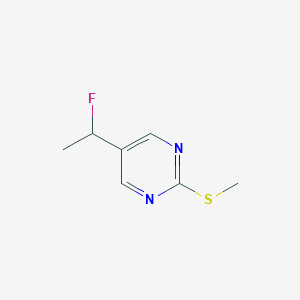
Pyrimidine, 5-(1-fluoroethyl)-2-(methylthio)-(9CI)
Description
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by the presence of a fluoroethyl group and a methylthio group attached to the pyrimidine ring, which imparts unique chemical properties.
Properties
CAS No. |
120717-49-9 |
|---|---|
Molecular Formula |
C7H9FN2S |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-(1-fluoroethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9FN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3 |
InChI Key |
ARDUSBKMCCYCBL-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)SC)F |
Canonical SMILES |
CC(C1=CN=C(N=C1)SC)F |
Synonyms |
Pyrimidine, 5-(1-fluoroethyl)-2-(methylthio)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine typically involves the introduction of the fluoroethyl and methylthio groups onto a pyrimidine ring. One common method involves the reaction of 2-chloropyrimidine with sodium methylthiolate to introduce the methylthio group, followed by the reaction with 1-fluoroethyl bromide to introduce the fluoroethyl group. The reactions are usually carried out under anhydrous conditions and may require the use of a base such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate as a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Aminoethyl or thioethyl derivatives.
Scientific Research Applications
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-Fluoroethyl)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets. The fluoroethyl group can form hydrogen bonds and van der Waals interactions with target molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(1-Fluoroethyl)pyrimidine-5-carbonitrile: Similar structure but with a nitrile group instead of a methylthio group.
6-(1-Fluoroethyl)-5-iodo-4-aminopyrimidine: Contains an iodine and amino group, differing in functional groups attached to the pyrimidine ring.
Uniqueness
5-(1-Fluoroethyl)-2-(methylthio)pyrimidine is unique due to the combination of the fluoroethyl and methylthio groups, which impart distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


